2-Methoxy-4-methylquinolin-6-amine, a compound with the molecular formula and a molecular weight of 188.23 g/mol, is a member of the quinoline family. This compound is characterized by its methoxy group at the 2-position, methyl group at the 4-position, and an amine group at the 6-position, which contribute to its unique chemical properties and biological activities. It is primarily utilized in scientific research, particularly in medicinal chemistry, due to its potential therapeutic applications.
This compound can be sourced from various chemical suppliers and is classified as an organic nitrogen-containing heterocyclic compound. It falls under the broader category of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound is registered under the CAS number 2758004-19-0 .
The synthesis of 2-methoxy-4-methylquinolin-6-amine typically involves several key steps:
A typical synthesis might proceed as follows:
2-Methoxy-4-methylquinolin-6-amine participates in several chemical reactions:
The mechanism of action for 2-methoxy-4-methylquinolin-6-amine varies based on its application:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 188.23 g/mol |
CAS Number | 2758004-19-0 |
Purity | ≥95% |
The chemical behavior of this compound includes:
2-Methoxy-4-methylquinolin-6-amine has significant applications across various fields:
Quinoline, a bicyclic heterocycle comprising fused benzene and pyridine rings, emerged as a critical scaffold in medicinal chemistry following the isolation of quinine from Cinchona bark in the early 19th century. This discovery spurred systematic exploration of quinoline derivatives, leading to landmark therapeutics like chloroquine (antimalarial) and ciprofloxacin (antibacterial) [4]. The structural plasticity of quinoline allows for targeted modifications at multiple positions (e.g., C-2, C-4, C-6), enabling fine-tuning of pharmacological properties. For instance, introducing a methoxy group at C-2 in clioquinol enhanced metal-chelating activity, positioning it as an investigational agent for neurodegenerative disorders [1]. Similarly, antimalarial endochin derivatives evolved into optimized 4(1H)-quinolone-3-diarylethers with improved metabolic stability [2].
Table 1: Historically Significant Quinoline-Based Therapeutics
Compound | Substituents | Therapeutic Use | Key Structural Innovation |
---|---|---|---|
Quinine | 6'-Methoxy, vinyl at C-3 | Antimalarial | Natural product scaffold |
Chloroquine | 7-Chloro, diethylamine at C-4 | Antimalarial | 4-Aminoalkyl side chain |
Clioquinol | 5-Chloro-8-hydroxy | Antimicrobial/Neuroprotectant | Metal-chelating hydroxy group |
Ciprofloxacin | 1-Cyclopropyl, 6-fluoro, 4-oxo | Antibacterial | Fluorine atom at C-6 |
Saquinavir | tert-Butyl carbamate at C-2 | Antiviral (HIV protease) | Peptidomimetic backbone integration |
The synthesis of quinoline cores historically relied on classical methods like the Skraup and Combes reactions, though these often suffered from harsh conditions and poor regioselectivity. Modern catalytic strategies (e.g., Ni-, Ir-, or Rh-catalyzed dehydrogenative couplings) now enable efficient assembly of polysubstituted quinolines, including precursors like 4-methoxy-2-methylquinolin-6-amine (CAS 84264-27-7) [4] [8]. This compound exemplifies targeted substitution: a methoxy group at C-2 enhances electron density, the C-4 methyl group influences planarity, and the C-6 amine enables derivatization for drug discovery.
2-Methoxy-4-methylquinolin-6-amine (IUPAC name: 6-amino-2-methoxy-4-methylquinoline; Molecular Formula: C₁₁H₁₂N₂O) features a strategically functionalized quinoline core optimized for bioactivity and synthetic versatility. Key structural attributes include:
Table 2: Structural and Bioactive Properties of 2-Methoxy-4-Methylquinolin-6-Amine and Derivatives
Property | Value/Observation | Significance | Source |
---|---|---|---|
Molecular Weight | 188.23 g/mol | Ideal for CNS drug-like properties | [8] |
ORAC Value (e.g., 6b) | 2.76 ± 0.01 | Confirms antioxidant potential vs. radicals | [1] |
BBB Permeability (Pₑ) | 6.91 ± 0.92 ×10⁻⁶ cm/s (6b) | Predicts CNS penetrance (CNS+ classification) | [1] |
Aβ Aggregation Inhibition | 63.24% (6b at 10μM) | Relevance for Alzheimer’s therapeutics | [1] |
Synthetic Accessibility | Commercial (95% purity) | Enables rapid analog development | [8] |
Functionally, this scaffold demonstrates dual-targeting capabilities. In Alzheimer’s-focused studies, derivatives incorporating 2-methoxy-4-methylquinolin-6-amine inhibited Aβ₁₋₄₂ aggregation by >63% and chelated metal ions (Cu²⁺, Fe²⁺) at a 2:1 stoichiometry, mitigating oxidative stress [1]. The amine’s nucleophilicity also supports catalytic applications; for example, it serves as a ligand in Pd-catalyzed cross-couplings or as an organocatalyst in asymmetric synthesis.
Despite its promise, research on 2-methoxy-4-methylquinolin-6-amine reveals critical knowledge gaps:
Table 3: Key Research Objectives and Methodological Approaches
Research Gap | Proposed Objective | Methodology |
---|---|---|
Target Engagement Specificity | Define role in Aβ/metal interaction | Isothermal titration calorimetry (ITC), NMR |
Antiviral Activity Screening | Test against viral proteases/replicases | Cell-based assays (e.g., CPE reduction) |
Metabolic O-Demethylation | Assess susceptibility to CYP450 enzymes | LC-MS analysis of human liver microsomes |
Bioavailability Enhancement | Develop salt forms/prodrugs | Synthesis of HCl salts or amino acid conjugates |
In Vivo Efficacy | Evaluate pharmacokinetics and disease models | Rodent studies of CNS penetration and efficacy |
Priority research objectives include:
This structured analysis underscores 2-methoxy-4-methylquinolin-6-amine as a versatile scaffold bridging traditional quinoline chemistry and contemporary drug discovery, warranting focused interdisciplinary studies.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7